2,7-Dichloro-3-methylquinoline
Overview
Description
2,7-Dichloro-3-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichloro-3-methylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs catalytic systems and green chemistry approaches to enhance yield and reduce environmental impact . Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dichloro-3-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atoms at positions 2 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2,7-Dichloro-3-methylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-Dichloro-3-methylquinoline involves its interaction with molecular targets such as enzymes and receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death . The compound’s antimicrobial activity is attributed to its ability to interfere with essential biological processes in microorganisms .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
2-Chloroquinoline: Similar structure with one chlorine atom, used in similar applications.
3-Methylquinoline: Lacks chlorine atoms, used in different chemical reactions and applications.
Uniqueness: 2,7-Dichloro-3-methylquinoline is unique due to the presence of two chlorine atoms and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and medicinal applications .
Properties
IUPAC Name |
2,7-dichloro-3-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWWVQLUBNPSGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Cl)N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576150 | |
Record name | 2,7-Dichloro-3-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132118-46-8 | |
Record name | 2,7-Dichloro-3-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132118-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Dichloro-3-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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